molecular formula C18H13F3N2OS B11366136 2-(2-phenyl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2-phenyl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11366136
M. Wt: 362.4 g/mol
InChI Key: LLKRHZOTTBYUPZ-UHFFFAOYSA-N
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Description

2-(2-phenyl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazole intermediate.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Acetamide Moiety: The final step involves the reaction of the thiazole derivative with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-phenyl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-phenyl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-phenyl-1,3-thiazol-4-yl)benzene-carboxylic acid
  • 4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid
  • 2-(4-bromophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid

Uniqueness

2-(2-phenyl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13F3N2OS

Molecular Weight

362.4 g/mol

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)13-7-4-8-14(9-13)22-16(24)10-15-11-25-17(23-15)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,22,24)

InChI Key

LLKRHZOTTBYUPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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